molecular formula C15H25NO5 B1675737 Lycopsamine CAS No. 10285-07-1

Lycopsamine

Cat. No. B1675737
CAS RN: 10285-07-1
M. Wt: 299.36 g/mol
InChI Key: SFVVQRJOGUKCEG-ZGFBFQLVSA-N
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Description

Lycopsamine is a member of pyrrolizines . It is a natural product found in Eupatorium japonicum, Mertensia bakeri, and other organisms . It has been reported to have significant bioactivity .


Synthesis Analysis

Pyrrolizidine alkaloids, including lycopsamine, are natural secondary metabolites that are mainly produced in plants, bacteria, and fungi as a part of an organism’s defense machinery . The latest advances in the extraction and analysis of this class of alkaloids are summarized in a review, with special emphasis on chromatographic-based analysis and determinations in food .


Molecular Structure Analysis

The molecular formula of Lycopsamine is C15H25NO5 . The IUPAC name is [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate . The molecular weight is 299.36 g/mol .


Chemical Reactions Analysis

Lycopsamine has been found to exhibit protective effects in spinal cord injury (SCI) rats by suppressing cell death . The lycopsamine-induced reduction in apoptosis was allied with downregulation of calpain, cleaved caspase 3 and 9, and Bax .


Physical And Chemical Properties Analysis

The physical and chemical properties of Lycopsamine include its molecular formula (C15H25NO5), molecular weight (299.36 g/mol), and IUPAC name [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate .

Scientific Research Applications

Hepatotoxicity Studies

Lycopsamine, along with Intermedine, are two monoesters of Pyrrolizidine Alkaloids (PAs) that frequently coexist in PA-containing plants . Studies have shown that the combination of Lycopsamine and Intermedine can inhibit the ability of human hepatocytes to proliferate, colonize, and migrate, and induce hepatocytes apoptosis in a dose-dependent manner . This has been used to explore the combined hepatotoxicity and toxicity mechanism of these compounds .

Reactive Oxygen Species (ROS) Burst

The combination of Lycopsamine and Intermedine can significantly cause a burst of intracellular reactive oxygen species (ROS) . This has been used to study the effects of ROS on cellular processes and the role of antioxidants.

Mitochondrial Apoptosis

Lycopsamine, in combination with Intermedine, can cause mitochondrial apoptosis . This has been used to study the mechanisms of cell death and the role of mitochondria in apoptosis.

Endoplasmic Reticulum (ER) Stress

The combination of Lycopsamine and Intermedine can cause endoplasmic reticulum (ER) stress . This has been used to study the role of ER stress in various diseases and the mechanisms of ER stress-induced cell death.

Intracellular Calcium Increase

The combination of Lycopsamine and Intermedine can cause an increase in intracellular Ca 2+, triggering the PERK/eIF2α/ATF4/CHOP apoptosis pathway . This has been used to study the role of calcium in cellular processes and the mechanisms of calcium-induced cell death.

Honey Contamination Studies

Lycopsamine has been detected in honey samples, and the levels of Lycopsamine in honey have been compared to alkaloid levels in suspect source plants . This has been used to identify the most important plants responsible for honey contamination .

Mechanism of Action

Target of Action

Lycopsamine, a pyrrolizidine alkaloid, primarily targets human hepatocytes . It has been found to inhibit the proliferation of human lung cancer cells .

Mode of Action

Lycopsamine interacts with its targets, leading to a significant reduction in the proliferation rate in a dose-dependent manner . The antiproliferative effect of lycopsamine is due to autophagy, and the expressions of pro-autophagy proteins (LC3-I, LC3-II, Beclin-1) increase upon drug exposure .

Biochemical Pathways

Lycopsamine affects several biochemical pathways. It causes a burst of intracellular reactive oxygen species (ROS), mitochondrial apoptosis, and endoplasmic reticulum (ER) stress . Additionally, it can cause an increase in intracellular Ca2+, triggering the PERK/eIF2α/ATF4/CHOP apoptosis pathway . This pathway is a part of the unfolded protein response (UPR) that is activated in response to ER stress.

Pharmacokinetics

Like other pyrrolizidine alkaloids, it is likely to be metabolized in the liver, which is the primary site of toxicity .

Result of Action

The result of lycopsamine’s action is the induction of apoptosis and autophagy in targeted cells . It inhibits cell cycle progression at the G2/M checkpoint in lung cancer cells . Furthermore, the expressions of the IL-2 gene decrease after lycopsamine treatment .

Action Environment

The action of lycopsamine can be influenced by environmental factors. For instance, it frequently coexists with other pyrrolizidine alkaloids in plants such as comfrey and tea . The combined effect of these compounds can lead to enhanced hepatotoxicity .

properties

IUPAC Name

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVVQRJOGUKCEG-ZGFBFQLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145542
Record name Lycopsamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lycopsamine

CAS RN

10285-07-1
Record name (+)-Lycopsamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10285-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lycopsamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010285071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lycopsamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LYCOPSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UER4ET3OHI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary cellular targets of lycopsamine?

A1: Research indicates that lycopsamine interacts with various cellular processes. In human lung cancer cells, it has been shown to induce both apoptosis (programmed cell death) and autophagy (cellular self-degradation) []. It also appears to inhibit cell cycle progression at the G2/M checkpoint and suppress interleukin-2 (IL-2) gene expression in these cells []. In rat models of spinal cord injury, lycopsamine demonstrated protective effects by reducing lesion area and suppressing cell death, potentially through the downregulation of calpain, cleaved caspases 3 and 9, and Bax, as well as upregulating Bcl-2 expression [].

Q2: How does lycopsamine influence apoptosis in cancer cells?

A2: Lycopsamine treatment has been associated with an increase in Bax levels and a decrease in Bcl-2 levels in human lung cancer cells, which are indicative of apoptosis induction [].

Q3: What role does lycopsamine play in autophagy regulation?

A3: Lycopsamine exposure has been linked to increased expression of pro-autophagy proteins, specifically LC3-I, LC3-II, and Beclin-1, in human lung cancer cells, suggesting its role in autophagy induction [].

Q4: What is the molecular formula and weight of lycopsamine?

A4: Lycopsamine has the molecular formula C18H27NO6 and a molecular weight of 353.41 g/mol.

Q5: What spectroscopic data is available for lycopsamine?

A5: Comprehensive ¹H and ¹³C nuclear magnetic resonance (NMR) data for lycopsamine, its diastereoisomers (echinatine and rinderine), and their N-oxides have been reported, providing valuable insights into their structural configurations [].

Q6: Are there studies exploring the stability of lycopsamine under various conditions?

A6: A study examining a high-performance liquid chromatography-mass spectrometry/mass spectrometry (HPLC-MS/MS) method for lycopsamine determination in aqueous samples demonstrated stability for 25 days at 22 °C, 10 °C, and -25 °C [].

A6: Current research primarily focuses on the biological activities and toxicological profile of lycopsamine. There is limited information available regarding its catalytic properties, computational modeling, structure-activity relationships, or specific formulation strategies. Further research is needed in these areas.

A6: The primary focus of existing research on lycopsamine centers on its potential toxicity. Specific safety and handling regulations concerning lycopsamine may vary depending on geographic location and intended application. It is crucial to consult relevant safety data sheets and regulatory guidelines for the most up-to-date information.

A6: While research highlights the biological effects of lycopsamine, specific details about its absorption, distribution, metabolism, and excretion (ADME) remain largely unexplored. Further investigations are necessary to elucidate its pharmacokinetic and pharmacodynamic properties fully.

Q7: What in vitro models have been used to study the effects of lycopsamine?

A7: Human lung cancer cell lines (A549) and normal lung fibroblast cells (MRC5) have been utilized to assess the antiproliferative and cytotoxic effects of lycopsamine [].

Q8: What in vivo models have been employed to investigate lycopsamine?

A8: Rat models of spinal cord injury have been used to demonstrate the protective effects of lycopsamine, particularly its ability to improve functional recovery and reduce cell death []. Male California White chicks were also used to evaluate the toxicity of a reduced comfrey alkaloid extract compared to purified lycopsamine and intermedine []. Additionally, rat models of diabetes mellitus have been used to study the potential therapeutic effects of lycopsamine, which include improved glucose and lipid metabolism, reduced inflammation, and potential modulation of the nuclear factor-kappa B and 5' adenosine monophosphate-activated protein kinase pathways [].

A8: Current research predominantly focuses on lycopsamine's toxicological profile and potential therapeutic applications. There is limited information available regarding resistance mechanisms, specific drug delivery strategies, or the use of biomarkers for efficacy prediction or adverse effect monitoring.

Q9: What is the primary concern regarding lycopsamine's safety?

A9: Lycopsamine, like other 1,2-unsaturated PAs, is known to be potentially hepatotoxic (toxic to the liver) [, ]. There are also concerns about its potential pneumotoxic (toxic to the lungs), genotoxic (damaging to DNA), and carcinogenic (cancer-causing) properties [, ].

Q10: What are the potential long-term effects of lycopsamine exposure?

A10: Chronic exposure to lycopsamine and other PAs has been linked to liver damage, including cirrhosis and cancer, in both humans and animals [, ].

Q11: What is the toxicity of lycopsamine compared to other PAs?

A11: Studies comparing the toxicity of a crude comfrey extract containing lycopsamine and intermedine to the individual purified alkaloids in chicks found the extract to be more toxic, suggesting a synergistic or additive effect [].

Q12: What analytical methods are commonly used to detect and quantify lycopsamine?

A12: Several analytical techniques are employed for lycopsamine analysis, including: * Thin-layer chromatography (TLC), often coupled with derivatization using Dann-Mattocks reagent and densitometric analysis, is employed for screening and quantifying lycopsamine in comfrey root extracts [, , ]. * High-performance liquid chromatography (HPLC), frequently coupled with mass spectrometry (MS) or tandem MS (MS/MS), is widely utilized for separation, identification, and quantification of lycopsamine in various matrices, including plant materials, honey, and biological samples [, , , , ].* Gas chromatography-mass spectrometry (GC-MS) is also employed, particularly for profiling volatile compounds in plant extracts and identifying the presence of lycopsamine and other PAs [, , ].

Q13: What are the advantages of using HPLC-MS/MS for lycopsamine analysis?

A13: HPLC-MS/MS offers high sensitivity, selectivity, and the ability to quantify lycopsamine in complex matrices, even at low concentrations [, , ].

Q14: How can isomeric PAs like lycopsamine and intermedine be differentiated analytically?

A14: Resolving isomeric PAs like lycopsamine and intermedine, which exhibit similar mass spectral characteristics, can be achieved using low-temperature chromatography, particularly by operating the UHPLC system at lower temperatures (e.g., 5 °C) []. This optimization enhances chromatographic resolution and allows for better differentiation and quantification of these isomers in complex samples.

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